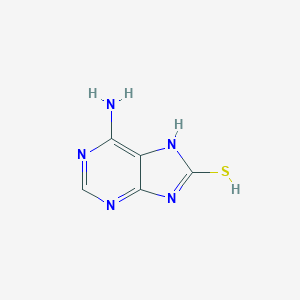

6-Amino-9H-purine-8-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-7,9-dihydropurine-8-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVOFCPOXNYVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)NC(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224478 | |

| Record name | Meradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7390-62-7 | |

| Record name | 6-Amino-7,9-dihydro-8H-purine-8-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7390-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007390627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7390-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meradine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,7-dihydro-8H-purine-8-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1VHB7IV58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Amino 9h Purine 8 Thiol and Its Derivatives

Classical and Modern Synthetic Routes to the Purine (B94841) Scaffold

The construction of the purine ring system is the foundational step in synthesizing 6-Amino-9H-purine-8-thiol. This can be achieved through various strategies, most notably through cyclization reactions that build the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525).

The most widely employed method for purine synthesis is the Traube synthesis. thieme-connect.de This versatile protocol starts with a suitably substituted pyrimidine-4,5-diamine, upon which the imidazole ring is constructed via cyclization. thieme-connect.de The choice of the cyclizing agent is critical as it determines the substituent at the C-8 position of the final purine. thieme-connect.de

A common pathway involves the reaction of a 4,5-diaminopyrimidine (B145471) with a one-carbon source. scribd.com For instance, heating a pyrimidine-4,5-diamine with formic acid can yield an 8-unsubstituted purine, while using reagents like carbon disulfide or thiourea (B124793) can directly install an 8-thiol group. thieme-connect.describd.com

Table 1: Examples of Traube Purine Synthesis for 8-Substituted Purines

| Starting Pyrimidine | Cyclizing Reagent | C-8 Substituent | Reference |

| Pyrimidine-4,5-diamine | Formic Acid | -H | thieme-connect.de |

| 4,5,6-Triaminopyrimidine | Carbon Disulfide | -SH | thieme-connect.de |

| 4,5-Diaminopyrimidine | Urea | -OH | thieme-connect.de |

| 4,5-Diaminopyrimidine | Potassium Ethyl Xanthate | -SH | scribd.com |

The Traube synthesis offers great flexibility due to the availability of diverse functionalized pyrimidines. thieme-connect.de An alternative, though less common, approach involves building the pyrimidine ring onto a pre-existing imidazole derivative. thieme-connect.denih.gov

There are two primary strategies for incorporating the thiol group at the C-8 position: direct cyclization and post-cyclization functionalization.

Direct Cyclization: As mentioned in the Traube synthesis, using a thiocarbonyl-containing reagent like carbon disulfide or thiourea with a 4,5-diaminopyrimidine precursor directly yields the 8-thiopurine. thieme-connect.describd.com For the synthesis of this compound, the ideal starting material for this approach is 4,5,6-triaminopyrimidine.

Post-Cyclization Functionalization: This strategy involves first forming the purine ring and then introducing the thiol group. A common method is the conversion of an 8-halopurine, such as 8-bromoadenine, into the corresponding thiol. This can be achieved through nucleophilic substitution using a sulfur source like thiourea followed by hydrolysis. Another approach involves the reaction of 8-halopurines with sodium hydrosulfide. The reactivity of halopurines often follows the order I > Br > Cl. avcr.cz

The amino group at the C-6 position, which characterizes the molecule as an adenine (B156593) derivative, is typically introduced via nucleophilic aromatic substitution on a 6-chloropurine (B14466) intermediate. rsc.org This reaction is commonly performed using ammonia (B1221849) or a protected form of ammonia. wur.nl

The synthesis can be designed so that the amination step occurs before or after the formation of the complete purine ring. For instance, one could start with 6-chloro-4,5-diaminopyrimidine, introduce the C-8 thiol via cyclization with carbon disulfide, and then perform the amination at C-6. Alternatively, 6-chloropurine can be synthesized first and then subjected to sequential functionalization at the C-8 and C-6 positions. avcr.czrsc.org

Strategies for Introducing the Thiol Group at C-8.

Regioselective Synthesis of this compound

Achieving the specific arrangement of substituents in this compound requires precise control over the reaction sequence and conditions.

Regioselectivity is a paramount concern in the synthesis of polysubstituted purines. rsc.org The inherent electronic properties of the purine ring dictate its reactivity. The C-6 position is generally electron-deficient and susceptible to nucleophilic attack, while the C-8 position in the electron-rich imidazole ring is more prone to electrophilic attack or deprotonation followed by reaction with an electrophile. mdpi.commdpi.com

Chemists exploit these differences to control the substitution pattern. For example, in dihalopurines like 2,6-dichloropurine (B15474) or 6,8-dichloropurine, nucleophilic substitution often occurs preferentially at the C-6 position. avcr.cz If a more reactive halogen, like iodine, is present at one position (e.g., 6-chloro-8-iodopurine), it will typically be displaced first. avcr.cz

A highly regioselective and direct synthesis of this compound can be achieved by the cyclization of 4,5,6-triaminopyrimidine with carbon disulfide. This one-step process concurrently forms the imidazole ring and installs the thiol group at the C-8 position, with the C-6 amino group already in place.

Table 2: Regioselective Reactions on the Purine Core

| Purine Substrate | Reagent(s) | Position(s) Functionalized | Product Type | Reference |

| 6-Chloropurine | Ammonia | C-6 | 6-Aminopurine (Adenine) | rsc.org |

| 8-Bromoadenine | Thiourea, then hydrolysis | C-8 | 8-Thioadenine | |

| 6,8-Dichloropurine | 1. Nucleophile (e.g., R-NH2) 2. Thiolating agent | C-6, then C-8 | 6-Amino-8-thiopurine derivative | avcr.cz |

| 9-Benzylpurine | 1. Triflic anhydride (B1165640) 2. TMSCN | C-8 | 8-Cyanopurine derivative | mdpi.com |

Despite the development of numerous synthetic routes, challenges in the selective functionalization of purines remain. uni-konstanz.de

Another issue is the potential for tautomerism. This compound can exist in equilibrium with its thione tautomer (6-amino-7,9-dihydro-8H-purine-8-thione). This can affect its reactivity and complicates characterization.

Furthermore, the low solubility of many purine intermediates can hinder reaction efficiency and purification. uni-konstanz.de The thiol group itself is susceptible to oxidation, which can lead to the formation of disulfide byproducts, requiring careful handling and reaction under inert atmospheres. acs.org

Control of Substitution Patterns on the Purine Nucleus.

Synthesis of Key Derivatives and Analogs of this compound

The structural versatility of the purine ring allows for modifications at multiple positions, leading to a diverse range of derivatives with unique biological activities. researchgate.netthieme-connect.de

N9-Substituted Derivatives

Substitution at the N9 position of the purine ring is a common strategy to enhance the pharmacological properties of this compound analogs. Alkylation at this position can improve metabolic stability and lipophilicity, which is crucial for oral bioavailability.

One approach involves the solid-phase synthesis of purine derivatives with an α-amino acid motif at the N9 position. nih.gov This method begins with the acylation of polymer-supported amines with Fmoc-α-amino acids. nih.gov Following deprotection, arylation is performed with reagents like 4,6-dichloro-5-nitropyrimidine. nih.gov Subsequent amination, reduction of the nitro group, and reaction with aldehydes yield the final N9-substituted purine scaffold. nih.gov

Another method describes the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate derivatives. hilarispublisher.com The synthesis starts with the preparation of 9H-purine-6-thiol, which is then reacted to introduce a hexylcarbamate side chain. hilarispublisher.com Acylation at the N9-position is then carried out to produce a variety of derivatives. hilarispublisher.com

The table below summarizes examples of N9-substituted derivatives and the synthetic methods employed.

| Derivative Type | Starting Materials | Key Reagents | Synthetic Approach | Ref |

| N9-(α-amino acid) Purines | Polymer-supported amines, Fmoc-α-amino acids, 4,6-dichloro-5-nitropyrimidine | Various amines, Aldehydes | Solid-phase synthesis | nih.gov |

| 9-Acylated tert-butyl 6-(purin-6-ylthio) hexylcarbamates | 9H-purine-6-thiol | tert-butyl (6-bromohexyl)carbamate, Acylating agents | Multi-step synthesis involving S-alkylation followed by N9-acylation | hilarispublisher.com |

| 9-Benzyl-6-amino-9H-purine-8-thiol | 6-Amino-9-benzylpurine | Triflic anhydride, Sulfur nucleophiles | Electrophilic activation at C8 followed by nucleophilic substitution |

S-Alkylated and S-Acylated Derivatives

The thiol group at the C8 position is a key functional handle for introducing a variety of substituents through S-alkylation and S-acylation. These modifications can significantly alter the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

For instance, S-alkylation can be achieved by reacting this compound with alkyl halides. This approach has been used to synthesize a range of S-alkylated derivatives, including those with allyl and butyl groups.

S-acylation can be performed using acyl chlorides or anhydrides. This leads to the formation of thioesters, which can act as prodrugs or exhibit their own biological activities.

The following table provides examples of S-alkylated and S-acylated derivatives.

| Derivative | Reagents | Reaction Conditions | Purpose of Modification | Ref |

| 8-(Allylsulfanyl)-9H-purin-6-amine | Allyl halide | Base | Enhance lipophilicity, potential prodrug design | |

| S-Acyl derivatives | Acyl chlorides/anhydrides | Base | Prodrug strategy, alter biological activity | acs.org |

Modifications at Other Purine Positions (e.g., C-2, C-6, C-8)

Modifications at other positions of the purine ring, such as C2, C6, and C8, are crucial for developing analogs with diverse biological functions. researchgate.netmdpi.com

C8-Position: The C8 position is particularly reactive under electrophilic conditions due to the electron-rich nature of the imidazole ring. This allows for the introduction of various functional groups. For example, formylation at the C8 position can be achieved by lithiation followed by treatment with a formylating agent like methyl formate (B1220265) or DMF. mdpi.com Halogenation at C8, such as chlorination, can be accomplished using organometallic intermediates followed by reaction with an electrophilic chlorine source like hexachloroethane. mdpi.com

C6-Position: The amino group at the C6 position can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. For instance, it can be replaced with a thiol group to create 6-thio derivatives, which have shown interesting biological activities. nih.gov

C2-Position: Modifications at the C2 position can also be achieved. For example, 2-amino-6-chloropurine (B14584) can be used as a starting material to introduce substituents at the C2 and C6 positions. google.com

Prodrug Strategies Involving this compound

Prodrug strategies are employed to improve the physicochemical and pharmacokinetic properties of drugs, such as solubility, stability, and bioavailability. nih.govorientjchem.org For purine analogs like this compound, several prodrug approaches have been explored.

One common strategy is the "ProTide" approach, which involves masking the phosphate (B84403) or phosphonate (B1237965) group of a nucleotide analog with an aromatic group and an amino acid ester. acs.org These masking groups are cleaved by intracellular enzymes to release the active monophosphate form of the drug. acs.org

Another strategy involves creating ester- or amino acid-based prodrugs to enhance oral bioavailability. nih.gov For example, valacyclovir (B1662844) is an L-valyl ester prodrug of acyclovir (B1169) with improved oral absorption. nih.gov Similarly, phosphoramidate (B1195095) prodrugs, which involve the coupling of an amino acid to a nucleoside aryl phosphate, have been shown to enhance antiviral activity. acs.orgnih.gov

Alkoxyalkyl esters that mimic naturally occurring phospholipids (B1166683) can also be used as prodrugs to improve oral bioavailability by utilizing natural uptake pathways. nih.gov

| Prodrug Strategy | Key Feature | Example | Intended Improvement | Ref |

| ProTide | Aryl and amino acid ester masking of a phosphate group | Sofosbuvir | Intracellular delivery of the monophosphate | acs.org |

| Amino Acid Ester | Attachment of an amino acid | Valacyclovir | Oral bioavailability | nih.gov |

| Phosphoramidate | Coupling of an amino acid to a nucleoside aryl phosphate | Remdesivir | Antiviral activity | acs.orgnih.gov |

| Alkoxyalkyl Ester | Mimics phospholipids | N/A | Oral bioavailability | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscielo.org.mxnih.gov This technique has been successfully applied to the synthesis of various purine derivatives.

For example, a one-pot microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines has been reported, providing a rapid method for creating a chemical library of these compounds. nih.gov Microwave irradiation has also been used in the synthesis of purine thioglycoside analogs, where it significantly reduced the reaction time for the key condensation step. researchgate.net In another instance, the synthesis of 2-(9H-purin-6-ylsulfanyl)acetohydrazide from ethyl (9H-purin-6-ylsulfanyl)acetate and hydrazine (B178648) hydrate (B1144303) was achieved in just three minutes under microwave irradiation, with a higher yield compared to the conventional five-hour reflux method. scielo.org.mx

The table below highlights the advantages of microwave-assisted synthesis in specific reactions.

| Reaction | Conventional Method | Microwave Method | Yield (Conventional) | Yield (Microwave) | Ref |

| Synthesis of 2-(9H-purin-6-ylsulfanyl)acetohydrazide | 5 hours reflux | 3 minutes irradiation | 78% | 92% | scielo.org.mx |

| Synthesis of purine thioglycoside analogs | N/A | Microwave irradiation | N/A | N/A | researchgate.net |

| Synthesis of 8-arylmethyl-9H-purin-6-amines | Multi-step | One-pot irradiation | N/A | N/A | nih.gov |

Photoredox Catalysis in Thiol-Purine Synthesis

Modern synthetic organic chemistry increasingly utilizes photoredox catalysis for its ability to forge complex bonds under mild conditions. This approach has been successfully applied to the functionalization of purine scaffolds, offering a valuable alternative to traditional, often harsher, synthetic methods. Visible-light-driven photocatalysis, in particular, enables the direct C-H functionalization of purines, a reaction that is otherwise challenging. unina.itnih.gov

A notable application is the direct C-H thiolation at the C8 position of a purine derivative, such as 6-Amino-9-benzylpurine, to produce the corresponding 8-thiolated product. This transformation can be achieved using a metal-free organic dye, like Eosin Y, as the photocatalyst. The reaction is typically irradiated with blue LEDs and employs a thiol, such as thiophenol, as the sulfur source. While this method presents an elegant and direct route, it can face challenges, including moderate regioselectivity, with potential functionalization at other positions on the purine ring.

The broader utility of this strategy is demonstrated by its synergy with transition metal catalysis. The combination of visible-light photoredox catalysis with palladium or nickel catalysis has been shown to facilitate various C-H functionalization and cross-coupling reactions on purine and pyrimidine nucleosides, allowing for the introduction of aryl and alkyl groups. researchgate.netnih.gov These dual catalytic systems operate under ambient temperatures and provide efficient access to a wide range of derivatives. researchgate.netnih.gov

| Parameter | Details | Source(s) |

| Reaction Type | Visible-light-driven C-H Thiolation | |

| Substrate | 6-Amino-9-benzylpurine | |

| Photocatalyst | Eosin Y (2 mol%) | |

| Sulfur Source | Thiophenol (2.0 eq) | |

| Light Source | Blue LEDs | |

| Solvent | Dichloroethane (DCE) | |

| Reaction Time | 24 hours | |

| Yield | 56% (8-thiolated product) | |

| Regioselectivity | Moderate (C8:C2 = 4:1) |

A summary of a representative photoredox-catalyzed thiolation of a purine derivative.

Continuous Flow Synthesis for Purine Modifications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including modified purines. It offers significant advantages over conventional batch processing, such as superior heat and mass transfer, enhanced safety, and improved scalability and reproducibility. rsc.orgnih.gov

Flow reactors have been effectively used for the modification of purines and their nucleoside derivatives. One prominent application is in biocatalysis, where enzymes are immobilized within a packed-bed reactor. rsc.orgmdpi.com For instance, the synthesis of purine nucleoside esters has been accomplished in a continuous-flow system using an immobilized lipase. rsc.org In such setups, key parameters like flow rate and residence time are precisely controlled to optimize substrate conversion and product yield. rsc.org A comparative study demonstrated that continuous-flow biocatalysis could achieve high conversion rates in significantly shorter residence times (e.g., 35 minutes) compared to batch reactions (e.g., 26 hours). rsc.org

This technology is not limited to biocatalysis. Flow systems are also amenable to a wide range of organic transformations, including those requiring high temperatures and pressures. acs.org Furthermore, the integration of photocatalysis into continuous-flow microreactors represents a cutting-edge approach, combining the benefits of both technologies to create efficient and controlled pathways for the late-stage functionalization of bioactive molecules. tue.nl This synergy allows for precise control over irradiation time and reaction temperature, leading to cleaner reactions and higher yields.

| Parameter | Method B: Continuous-Flow Reactor | Method A: Batch Reactor | Source(s) |

| Reaction | Lipase-catalyzed synthesis of purine nucleoside esters | Lipase-catalyzed synthesis of purine nucleoside esters | rsc.org |

| Residence/Reaction Time | 35 minutes | 26 hours | rsc.org |

| Temperature | 50 °C | 50 °C | rsc.org |

| Yield | High | High | rsc.org |

| Key Advantage | Drastically reduced reaction time | N/A | rsc.org |

Comparison of continuous-flow versus batch synthesis for a purine nucleoside modification.

Analytical Characterization of Synthesized Compounds

The definitive identification and purity assessment of synthesized this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques. These methods provide unambiguous evidence of molecular structure and sample integrity.

Spectroscopic Methods (NMR, MS, IR)

Spectroscopic analysis is fundamental to the structural elucidation of newly synthesized purine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the chemical structure. ¹H NMR spectra provide information on the number and environment of protons. For example, in a derivative like 6-Amino-9-benzyl-9H-purine-8-thiol, the proton at the C2 position of the purine ring typically appears as a singlet around δ 8.21 ppm in DMSO-d₆. The protons of the amino group (NH₂) and the benzylic methylene (B1212753) (CH₂) also show characteristic signals.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula by comparing the experimentally found mass-to-charge ratio (m/z) with the calculated value.

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of specific functional groups. In thiopurine derivatives, IR spectra can help distinguish between the thiol (-SH) and thione (C=S) tautomeric forms, which are known to coexist. acs.org A derivative containing a thioester group, for instance, would show a characteristic absorption band around 1662 cm⁻¹. researchgate.net The imidazole portion of the purine ring also gives rise to characteristic vibration bands, typically around 1552 and 1451 cm⁻¹. researchgate.net

| Technique | Compound Analyzed | Observed Data | Source(s) |

| ¹H NMR | 6-Amino-9-benzyl-9H-purine-8-thiol | (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C2-H), 5.41 (s, 2H, NH₂), 4.89 (s, 2H, CH₂Ph) | |

| HRMS (ESI) | 6-Amino-9-benzyl-9H-purine-8-thiol | m/z [M+H]⁺ calcd. for C₁₂H₁₂N₅S: 274.0864; found: 274.0861 | |

| ¹³C NMR | (1,7-Dihydro-6H-purine-6-thiolato) (triethylphosphane) gold(I) | (126 MHz, DMSO-d₆) δC = 171.5, 151.5, 149.5, 141.7, 133.1, 17.7 (d, JCP = 34.1 Hz), 9.34 | nih.gov |

| IR | 6-methylmercaptopurine derivative | Thioester group absorption band at 1662 cm⁻¹; Imidazole bands at 1552 and 1451 cm⁻¹ | researchgate.net |

Representative spectroscopic data for thiopurine derivatives.

Chromatographic Techniques (HPLC, TLC)

Chromatographic methods are the gold standard for purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) : HPLC is the principal method for determining the purity of the final synthesized compounds. oncotarget.com Reversed-phase HPLC is commonly used, employing a C18 stationary phase with a mobile phase gradient, such as acetonitrile (B52724) and water containing a modifier like formic acid. oncotarget.com Purity is typically assessed using a UV detector set at wavelengths where the purine ring absorbs, such as 254 nm and 280 nm. oncotarget.com Purity levels are expected to be ≥95% for further use. oncotarget.com Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC/MS) offers even greater resolution and provides mass confirmation simultaneously. oncotarget.com

Thin-Layer Chromatography (TLC) : TLC is a quick and inexpensive technique used to monitor the progress of a reaction and to determine the optimal solvent system for purification by column chromatography.

| Technique | Column Details | Mobile Phase/Gradient | Detection | Source(s) |

| UPLC/MS | Waters Aquity UPLC BEH C18 1.7 µm (2.1 x 50 mm) | 3-minute gradient of 5-95% acetonitrile with 0.1% formic acid | Mass Spectrometry (TQ MS) | oncotarget.com |

| HPLC | Reversed-phase C18 column | Gradient of 10-100% acetonitrile in water with 0.1% formic acid | UV at 254 nm and 280 nm | oncotarget.com |

| Column Chromatography | Silica gel | Chloroform:Methanol (9:1) or Hexane:Ethyl Acetate (3:1) | N/A (for purification) |

Typical chromatographic conditions for the analysis and purification of thiopurine derivatives.

Elemental Analysis

Elemental analysis is a destructive technique that provides quantitative information on the elemental composition (carbon, hydrogen, nitrogen, sulfur) of a pure sample. The experimentally determined percentages of each element are compared to the theoretical values calculated from the proposed molecular formula. nih.gov A close correlation between the found and calculated values serves as crucial evidence to confirm the empirical formula and support the structural assignment derived from spectroscopic methods. nih.gov

| Compound Formula | Element | Calculated (%) | Found (%) | Source(s) |

| C₁₈H₁₅ClN₆S | C | 56.47 | 56.71 | nih.gov |

| H | 3.95 | 3.88 | nih.gov | |

| N | 21.95 | 22.11 | nih.gov | |

| C₁₁H₁₀Cl₂N₆S | C | 40.13 | 39.89 | nih.gov |

| H | 3.06 | 3.03 | nih.gov | |

| N | 25.53 | 25.22 | nih.gov |

Examples of elemental analysis data for heterocyclic compounds.

Advanced Research on Biological Activities and Pharmacological Relevance of 6 Amino 9h Purine 8 Thiol

Mechanisms of Action at the Molecular and Cellular Level

The therapeutic potential of 6-Amino-9H-purine-8-thiol, also known by the synonym Meradine, stems from its ability to interact with and modulate fundamental cellular processes. physionet.org Its structural similarity to natural purines allows it to engage with various biological targets, leading to significant downstream effects on cell function and viability.

Interaction with Purinergic Receptors (Agonist/Antagonist Activity)

As a purine (B94841) derivative, this compound is structurally analogous to endogenous ligands like adenosine (B11128) and adenosine triphosphate (ATP) that activate purinergic receptors. These receptors are crucial in numerous physiological and pathological processes. However, current scientific literature available through targeted searches does not provide specific details on the direct agonist or antagonist activity of this compound at various purinergic receptor subtypes. While its purine core suggests a potential for such interactions, further research is required to elucidate any direct binding and functional modulation of these receptors.

Enzymatic Inhibition and Modulation (e.g., Nucleotide Metabolism Enzymes)

A primary mechanism of action for this compound is the inhibition of key cellular enzymes. Research has identified it as an antagonist of the molecular chaperone Heat Shock Protein-90 (Hsp90) and its mitochondrial homolog, TRAP1. These chaperones are critical for maintaining the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. The inhibition of mitochondrial Hsp90s has been identified as a key factor in disrupting the metabolic and anti-apoptotic programming in cancer cells. nih.gov

| Target Enzyme | Consequence of Inhibition |

| Heat Shock Protein-90 (Hsp90) | Destabilization of client proteins involved in cell signaling and survival, leading to cell stress and apoptosis. |

| TRAP1 (Mitochondrial Hsp90) | Disruption of mitochondrial protein folding, leading to impaired mitochondrial function and induction of apoptosis. nih.gov |

Interference with Nucleic Acid Synthesis and Function (DNA/RNA)

As a purine analog, this compound functions as an antimetabolite. This class of compounds mimics natural metabolites, thereby interfering with normal cellular metabolism. By resembling endogenous purines, it has the potential to disrupt the synthesis of nucleic acids. This interference can occur through several mechanisms, including the inhibition of enzymes essential for de novo purine synthesis or by being incorporated into DNA and RNA, which can halt replication and transcription processes and ultimately lead to cell death. This mechanism is a well-established strategy for many purine-based anticancer drugs.

Cellular Pathway Modulation (e.g., Bioenergetics, Apoptosis)

This compound profoundly impacts key cellular pathways, particularly those governing cell death and energy metabolism. A significant effect is the induction of apoptosis, or programmed cell death. nih.gov By targeting mitochondrial chaperones, the compound disrupts the organelle's integrity. This leads to the dissipation of the mitochondrial membrane potential and a reduction in ATP production, thereby inhibiting cellular bioenergetics. nih.gov The disruption culminates in the potent induction of mitochondrial apoptosis, a critical pathway for eliminating cancerous cells. nih.gov This "mitochondriotoxic" mechanism involves the simultaneous inhibition of bioenergetics and the triggering of apoptotic pathways. nih.gov

Investigations into Specific Therapeutic Areas

The unique mechanisms of action of this compound have made it a subject of investigation for several therapeutic applications, most notably in the field of oncology.

Anticancer Research and Antiproliferative Mechanisms

The antiproliferative activity of this compound has been a major focus of research, with promising findings in the context of leukemia. nih.gov Its efficacy is rooted in its ability to selectively target vulnerabilities in cancer cells.

Bioinformatics analyses have identified that Acute Myeloid Leukemia (AML) is a type of cancer that is particularly "addicted" to mitochondrial Hsp90s for survival. nih.gov This dependency creates a therapeutic window. By inhibiting these mitochondrial chaperones, derivatives of this compound have been shown to be sufficient to induce effective tumor cell killing. nih.gov

The primary antiproliferative mechanism is the induction of apoptosis. Studies using mitochondrial-targeted versions of related purine-based Hsp90 inhibitors, which are synthesized from this compound, have demonstrated potent induction of mitochondrial apoptosis in primary AML samples. nih.gov This leads to significant cell death in cancerous cells with minimal effect on normal peripheral blood mononuclear cells, indicating a degree of selectivity. nih.gov

| Cancer Type | Mechanism | Observed Effect | Reference |

| Acute Myeloid Leukemia (AML) | Inhibition of mitochondrial Hsp90s (TRAP1), disruption of bioenergetics. | Potent induction of mitochondrial apoptosis and cell killing. | nih.gov |

Apoptosis Induction and Cell Cycle Modulation.

Antimicrobial and Antiviral Studies

Beyond its anticancer potential, this compound and related purine analogs have been investigated for their effectiveness against a range of microbial and viral pathogens.

Derivatives of 6-mercaptopurine (B1684380) have been shown to possess antibacterial activity. hilarispublisher.com Studies have evaluated the antimicrobial activities of various substituted purine derivatives against bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Escherichia coli. nih.gov For instance, one compound with a 4-chlorobenzylamino group at the 6-position of the purine ring showed antibacterial activity comparable to the standard drug ciprofloxacin (B1669076) against MRSA. nih.gov Other research has also highlighted the potential of purine analogs in developing new antimycobacterial agents against Mycobacterium tuberculosis. nih.gov

| Compound/Derivative Class | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 6-mercaptopurine derivatives | General bacteria | Inhibits growth | hilarispublisher.com |

| Substituted purine derivatives | S. aureus, MRSA, B. subtilis, E. coli | Antimicrobial activity | nih.gov |

| Purine analog with 4-chlorobenzylamino group | MRSA | Comparable activity to ciprofloxacin | nih.gov |

| Purine analogs | Mycobacterium tuberculosis | Moderate to good inhibitory activity | nih.gov |

Certain derivatives of this compound have demonstrated significant antifungal properties, particularly against Candida albicans. nih.govresearchgate.net In one study, a 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine derivative exhibited excellent activity against C. albicans, surpassing the standard antifungal agent oxiconazole. nih.govresearchgate.net Other research into novel 6-morpholino-9H-purine derivatives also showed strong inhibition of fungal strains, with some compounds having activity similar to fluconazole. researchgate.net The mechanism of action for some antifungal peptides involves disrupting the cell membrane of C. albicans and interacting with intracellular components. d-nb.info

The purine scaffold is a cornerstone in the development of antiviral drugs. Purine derivatives have been widely studied for their activity against a variety of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), influenza viruses, and Varicella Zoster Virus (VZV). researchgate.net

Anti-Herpes and Varicella Zoster Virus: Purine nucleoside analogues have shown inhibitory activity against HSV types 1 and 2, as well as VZV. drugbank.com Specific substituted purine arabinosides have demonstrated potent activity against VZV. google.comgoogle.com Acyclovir (B1169), a synthetic purine nucleoside analogue, is a well-known antiviral drug effective against human herpes viruses. medscape.com

Anti-HIV: Purine analogs are a critical component of antiretroviral therapy. nih.gov For example, Tenofovir, a purine nucleotide analogue, is a key drug used in the treatment of HIV infections. google.com Research continues to explore new purine derivatives to combat HIV, including those with improved potency and resistance profiles. acs.org

Anti-Influenzae: Studies have shown that certain sulphur-containing purine nucleoside analogues can extensively inhibit the replication of influenza viruses. nih.gov

Antifungal Activity (e.g., C. albicans).

Anti-inflammatory and Immunomodulatory Effects

Purine derivatives, including this compound, have demonstrated notable anti-inflammatory and immunomodulatory properties. nih.gov These compounds can influence the production of key signaling molecules involved in the inflammatory cascade. For instance, certain purine analogs have been shown to decrease the generation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov This modulation of cytokine production is a critical aspect of their anti-inflammatory action. nih.gov

The immunomodulatory effects of these compounds are linked to their ability to interact with various components of the immune system. Some purine derivatives can influence the maturation and function of dendritic cells, which play a pivotal role in initiating immune responses. nih.gov By altering the function of these and other immune cells, this compound and related compounds can help to regulate the immune response, preventing excessive inflammation that can lead to tissue damage. nih.gov The therapeutic potential of gold compounds, which can be complexed with purine derivatives, in modulating immune responses has also been an area of investigation. acs.org

Antioxidant Properties

The purine scaffold is a key feature in many natural and synthetic compounds that exhibit antioxidant activity. researchgate.netrsc.org this compound and its derivatives have been investigated for their potential to counteract oxidative stress. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. nih.gov

The antioxidant mechanism of these purine derivatives often involves the donation of a hydrogen atom or an electron to free radicals, thereby stabilizing them. The thiol group at the 8-position of this compound is a key functional group that can participate in these antioxidant processes. Studies on related adenosine derivatives have provided insights into how modifications to the purine structure can enhance antioxidant capabilities. nih.gov The investigation into the antioxidant profiles of various substituted purine derivatives has shown that the nature and position of substituents significantly influence their radical scavenging activity. researchgate.net

Other Potential Biological Activities

Beyond their anti-inflammatory and antioxidant effects, derivatives of this compound have been explored for a wide range of other potential therapeutic applications.

Antihyperuricemic and Anti-gout: Gout is a form of inflammatory arthritis caused by high levels of uric acid (hyperuricemia). nih.gov Some purine analogs act as inhibitors of xanthine (B1682287) oxidase, an enzyme crucial for uric acid production. science.gov By inhibiting this enzyme, these compounds can lower uric acid levels in the blood, offering a potential treatment for gout. nih.gov

Antitubercular: Tuberculosis remains a significant global health issue, and new therapeutic agents are needed. Certain purine derivatives have been investigated for their activity against Mycobacterium tuberculosis. researchgate.net For example, some piperidinol-based compounds that inhibit arylamine N-acetyltransferase, an essential enzyme for mycobacterial survival, have shown promise as antitubercular agents. plos.org

Anti-leishmanial: Leishmaniasis is a parasitic disease with limited treatment options. Research has shown that some purine derivatives possess anti-leishmanial properties, highlighting their potential in developing new therapies for this neglected tropical disease. researchgate.net

Anticonvulsant: The purine core is also being explored for its potential in managing neurological disorders. Some purine derivatives have exhibited anticonvulsant activity in preclinical studies, suggesting a possible role in the treatment of epilepsy. researchgate.net

Anti-Alzheimer's Disease: The complex pathology of Alzheimer's disease has led researchers to investigate various chemical scaffolds for therapeutic intervention. Purine derivatives are among the compounds being studied for their potential to combat this neurodegenerative disorder. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. unife.it For this compound derivatives, SAR studies have provided valuable insights into designing more potent and selective therapeutic agents. researchgate.net

Impact of Substitutions on Biological Efficacy

The biological activity of this compound derivatives can be significantly altered by introducing different substituents at various positions of the purine ring.

| Position of Substitution | Type of Substituent | Impact on Biological Activity |

| C6-amino group | Alkyl, aryl, or heterocyclic groups | Can modulate anticancer and antiviral activities. nih.gov For example, N6-(4-trifluoromethylphenyl)piperazine substitution showed promising cytotoxic activity. nih.gov |

| N9-position | Alkyl, benzyl (B1604629), or ribofuranosyl groups | Affects metabolic stability and membrane penetration. Benzylation at N9 can enhance anti-inflammatory and anticancer properties. |

| C8-thiol group | Alkylation or arylation | Functionalization at this position can lead to compounds targeting specific enzymes like HSP90. |

| C2-position | Halogen or other functional groups | Introduction of a chlorine atom can influence the inhibitory activity against certain kinases. mdpi.com |

Interactive Data Table: Impact of Substitutions

Rational Design of Novel Analogs with Enhanced Activity

Rational drug design leverages the understanding of SAR to create novel compounds with improved therapeutic properties. researchgate.net For this compound, this involves designing analogs that can interact more effectively with their biological targets.

One approach is to synthesize derivatives with specific substitutions that are known to enhance activity. For instance, based on SAR data suggesting that bulky hydrophobic groups at the N9 position can increase potency, new analogs with such features can be designed and synthesized. researchgate.net The synthesis of 6,8,9-trisubstituted purine analogues has shown that a phenyl group at the C-8 position can lead to compounds with improved anticancer properties. tubitak.gov.tr

Another strategy involves creating bioisosteres, which are compounds that have similar physical or chemical properties and produce broadly similar biological effects. unife.it By replacing certain parts of the this compound molecule with bioisosteric groups, it is possible to improve pharmacokinetic properties or reduce toxicity while maintaining or enhancing the desired biological activity.

Computational and In Silico Approaches in Biological Research

Computational and in silico methods are increasingly used to accelerate drug discovery and to understand the biological activities of compounds like this compound at a molecular level. nih.gov These techniques can predict how a molecule will interact with a biological target, such as an enzyme or a receptor.

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This can help to identify potential binding sites and to estimate the strength of the interaction. For this compound derivatives, docking studies can be used to predict their binding affinity to various enzymes, such as xanthine oxidase or protein kinases, providing insights into their mechanism of action.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction over time, allowing researchers to study the conformational changes that occur upon binding. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are another computational tool that relates the chemical structure of a series of compounds to their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. mdpi.com

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to target proteins like kinases and oxidases. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound when bound to its target, assessing stability of the complex. nih.gov |

| 3D-QSAR | Developing models to predict the biological activity of new derivatives based on their 3D structure. mdpi.com |

| Pharmacophore Modeling | Identifying the essential structural features required for biological activity to guide the design of new analogs. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess drug-likeness. nih.gov |

Interactive Data Table: Computational Approaches

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.com In drug discovery, it is instrumental in understanding how a ligand, such as this compound, might bind to a protein's active site. Research on this compound and its derivatives has utilized molecular docking to identify potential biological targets and elucidate binding modes.

Studies have shown that purine derivatives can act as inhibitors of various enzymes. smolecule.com For instance, derivatives of this compound have been identified as antagonists of Heat Shock Protein 90 (Hsp90) and its mitochondrial homolog TRAP1, which are crucial chaperone proteins in cancer cells. Molecular docking simulations help to visualize how these molecules fit into the ATP-binding pocket of Hsp90, revealing key interactions that lead to inhibition. researchgate.net Similarly, docking studies on related purine analogs with targets like adenosine receptors and methylthioadenosine phosphorylase (MTAP) have demonstrated that minor structural variations can significantly alter binding affinity and selectivity. researchgate.netresearchgate.net

The key interactions typically observed in docking simulations of purine analogs include:

Hydrogen Bonding: The amino group at the C6 position and the nitrogen atoms within the purine ring are common hydrogen bond donors and acceptors.

Hydrophobic Interactions: The purine ring itself can engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket.

Thiol-Specific Interactions: The thiol group at the C8 position can form unique hydrogen bonds or even covalent bonds with specific residues like cysteine within the target protein.

| Target Protein | Ligand Type | Key Interactions Predicted by Docking | Potential Effect |

| Hsp90/TRAP1 | Purine-based inhibitors | H-bonds, Hydrophobic interactions in ATP pocket | Inhibition of chaperone activity, anticancer effects |

| Adenosine Receptors (ARs) | N⁶-substituted adenosine analogs | H-bonds with Asn, π-stacking with Phe | Agonist or antagonist activity researchgate.net |

| Methylthioadenosine Phosphorylase (MTAP) | Adenosine-based analogs | H-bonds, embedding of adenine (B156593) moiety in active site | Enzyme inhibition, chemoprotective agent researchgate.net |

| FimH (E. coli) | Thymidine derivatives | H-bonds, Hydrophobic interactions | Inhibition of bacterial adhesion scielo.org.mx |

This table summarizes findings from molecular docking studies on proteins targeted by purine analogs, providing insight into the likely interaction mechanisms of this compound.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and molecules over time. ijpras.com MD simulations are used to assess the stability of docked poses, explore conformational changes in both the ligand and the protein, and calculate binding free energies.

For purine derivatives, MD simulations have been employed to understand their behavior in various environments. For example, simulations have been used to study the adsorption of purine compounds onto metal surfaces, which is relevant for understanding their potential as corrosion inhibitors. researchgate.netmdpi.com In the context of biological systems, MD simulations can validate the stability of a ligand-protein complex predicted by docking. nih.gov They can reveal how water molecules mediate interactions at the binding site and how the flexibility of the protein might influence ligand binding. ijpras.comnih.gov

A key application of MD is in studying the "thiol switch," where the oxidation state of a cysteine residue can regulate protein function. rsc.org Given that this compound possesses a reactive thiol group, MD simulations are valuable for exploring its potential to interact with and modulate such redox-sensitive pathways. Simulations can track conformational changes that occur upon the formation or cleavage of a disulfide bond involving the ligand, providing detailed insight into its mechanism of action. rsc.org

Quantum Chemical Calculations for Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. researchgate.netrsc.org These methods can predict various molecular properties, such as the distribution of electron density, the energies of molecular orbitals, and the transition states of chemical reactions.

For this compound, QC calculations are crucial for understanding its intrinsic chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

Quantum chemical calculations have been used to:

Rationalize Reaction Mechanisms: By modeling the energy landscape of a reaction, QC methods can identify the most likely pathway and the structure of transition states, as demonstrated in studies of the photoreducing activity of related compounds. rsc.org

Explain Inhibitory Properties: Theoretical calculations help explain the relative inhibition efficiencies of different purine derivatives by correlating their electronic properties with their observed activity. mdpi.com

Predict Sites of Reactivity: By calculating electrostatic potentials and Fukui functions, researchers can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. scirp.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a powerful and widely used tool for studying molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

A primary application of DFT in the study of this compound is the investigation of its tautomerism. The compound can exist in two tautomeric forms: the 8-thiol form and the 8-thione form. DFT calculations can determine the relative energies of these tautomers in different environments (e.g., in the gas phase or in various solvents), predicting which form is more stable. scirp.org This is critical because the different tautomers may exhibit distinct biological activities and binding properties. nih.govwuxiapptec.com

DFT is also used to:

Calculate Molecular Geometries: It can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed structural model of the molecule. nih.gov

Determine Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (e.g., from IR or Raman spectroscopy) to confirm the structure and identify the predominant tautomer.

Evaluate Thermodynamic Properties: DFT can be used to calculate thermodynamic parameters such as heats of formation, reaction enthalpies, and free energies, which are essential for understanding reaction equilibria and stability. scirp.orgnih.gov

| DFT Application | Property Calculated | Significance for this compound |

| Tautomer Stability | Relative Energies (ΔE), Free Energies (ΔG) | Predicts the dominant thiol vs. thione form in different environments. scirp.org |

| Geometric Optimization | Bond Lengths, Bond Angles | Provides an accurate 3D structure for use in docking and other models. nih.gov |

| Electronic Properties | HOMO/LUMO Energies, Electrostatic Potential | Helps to understand and predict chemical reactivity and interaction sites. researchgate.netmdpi.com |

| Thermodynamics | Heats of Formation (HOF), Bond Dissociation Energy (BDE) | Assesses the energetic stability and the strength of chemical bonds. nih.gov |

Applications in Material Science and Other Fields

Corrosion Inhibition Studies

The ability of organic molecules to adsorb onto a metal surface and form a protective barrier is a cornerstone of corrosion prevention. 6-Amino-9H-purine-8-thiol has emerged as a highly effective corrosion inhibitor for various metals, particularly in acidic environments. researchgate.netnih.gov Its efficacy stems from the presence of multiple adsorption centers, including nitrogen, sulfur, and the π-electron system of the purine (B94841) ring, which facilitate strong bonding to metal surfaces. mdpi.comresearchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Copper, Steel)

The primary mechanism of corrosion inhibition by this compound involves the adsorption of the molecule onto the metal surface, effectively blocking active sites where corrosion would typically occur. mdpi.com On copper, the adsorption is attributed to the formation of Cu-N bonds, interactions between the π-electrons of the purine ring and the metal, and electrostatic interactions. mdpi.com The thiol group (-SH) is particularly significant, as sulfur atoms can form strong coordinate bonds with metal atoms, creating a stable, protective film. researchgate.net This process can be described as chemisorption, where the inhibitor molecules displace water and aggressive ions, such as chloride, from the metal surface. mdpi.com

For steel in acidic media, purine derivatives like this compound function as mixed-type inhibitors. nih.govresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption on steel surfaces is also governed by the interaction of the heteroatoms (N, S) and the aromatic ring with the iron atoms, forming a protective layer that hinders the corrosive attack. mdpi.com

Theoretical and Experimental Investigations of Inhibition Efficiency

Both theoretical and experimental studies have confirmed the high inhibition efficiency of purine derivatives. Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to correlate the molecular structure of inhibitors with their performance. nih.govmdpi.comresearchgate.net These studies analyze parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests an ability to accept electrons, facilitating strong adsorption. researchgate.net Theoretical calculations for related purine derivatives show that the presence of a thiol group significantly enhances inhibition efficiency compared to adenine (B156593) alone. mdpi.comresearchgate.net

Experimental evaluations using weight loss methods and electrochemical techniques consistently demonstrate that inhibition efficiency increases with the concentration of the inhibitor. nih.govmdpi.com For instance, studies on similar purine compounds on aluminum in HCl solution have shown that they are effective adsorption inhibitors. nih.gov The adsorption process for these compounds has been found to be spontaneous and exothermic. nih.gov

Table 1: Comparison of Inhibition Efficiency for Purine Derivatives This table presents representative data for illustrative purposes based on findings for related purine compounds.

| Inhibitor | Metal | Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Adenine | Aluminum | 0.1 M HCl | 5 x 10⁻³ | >90 | nih.gov |

| Guanine (B1146940) | Aluminum | 0.1 M HCl | 5 x 10⁻³ | >90 | nih.gov |

Electrochemical Methods in Corrosion Research

Electrochemical methods are pivotal in assessing the performance of corrosion inhibitors like this compound. researchgate.netmdpi.com Potentiodynamic polarization is a key technique used to determine the effect of the inhibitor on both anodic and cathodic reactions. mdpi.com By analyzing the polarization curves, researchers can calculate the corrosion current density (i_corr) and, subsequently, the inhibition efficiency. mdpi.com A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion protection. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool that provides insights into the properties of the protective film formed on the metal surface. nih.gov EIS data, often represented as Nyquist plots, can reveal the charge transfer resistance (R_ct). An increase in the R_ct value upon the addition of the inhibitor corresponds to a slower corrosion rate and higher inhibition efficiency. nih.gov These techniques have been instrumental in confirming that purine derivatives adsorb on the metal surface and block the active sites for corrosion. nih.govmdpi.com

Development of Chemosensors and Biosensors

The unique structure of this compound makes it a valuable component in the design of chemosensors and biosensors. nih.gov These analytical devices are designed to detect specific chemical or biological substances with high sensitivity and selectivity. nih.govmdpi.com The purine scaffold can interact with various analytes, and the thiol group provides a convenient anchor for immobilization onto sensor surfaces, such as gold electrodes or nanoparticles.

The development of sensors for detecting DNA nucleobases is of great interest due to their fundamental role in biological processes. acs.org Purine derivatives are central to this research. Sensor arrays, sometimes utilizing metal-ion aggregates, can produce distinct response patterns for different nucleobases, allowing for their identification and quantification. acs.org While direct applications of this compound in commercially available sensors are still emerging, the foundational research into purine-based recognition elements highlights its potential in this field. nih.govacs.org The ability of purine derivatives to interact with metal ions is also being explored for the colorimetric detection of analytes. acs.org

Catalytic Applications of this compound Derivatives

While research into the catalytic applications of this compound itself is nascent, its derivatives and related purine compounds are gaining attention as versatile ligands in catalysis. The nitrogen and sulfur atoms in the molecule can coordinate with transition metal ions, forming stable metal complexes. These complexes can, in turn, act as catalysts for various organic reactions.

For instance, purine derivatives can be modified and used in reactions like C-H functionalization, a powerful tool in synthetic chemistry. acs.org The ability to form complexes with metals like rhodium enables novel catalytic cycles. acs.org Furthermore, the thiol group can be a reactive site for creating more complex ligands or for anchoring catalytic species to a solid support, which is advantageous for catalyst recovery and reuse. The synthesis of various purine derivatives through reactions like thiolation and alkylation is an active area of research, paving the way for new catalytic systems. rsc.orgresearchgate.net

Exploration in Electronic Materials and Polymer Science

The field of materials science is actively exploring purine derivatives for the development of novel electronic materials and functional polymers. bldpharm.com The extended π-conjugated system of the purine ring suggests potential for charge transport, making compounds like this compound candidates for use in organic electronics. These molecules can serve as building blocks or monomers for creating conductive polymers or covalent organic frameworks (COFs). bldpharm.com

The ability of the thiol and amino groups to undergo polymerization or to be incorporated into polymer backbones allows for the synthesis of new materials with tailored properties. These properties could include specific electrical conductivity, optical characteristics, or thermal stability. Research in this area is focused on synthesizing and characterizing these new purine-based materials to unlock their potential in applications ranging from organic light-emitting diodes (OLEDs) to advanced coatings.

Future Directions and Emerging Research Avenues

Development of Novel 6-Amino-9H-purine-8-thiol Scaffolds for Drug Discovery

The core purine (B94841) structure of this compound is a versatile scaffold that allows for extensive chemical modification to enhance therapeutic properties and target specificity. researchgate.net The primary goals of these modifications are to improve efficacy, selectivity, and pharmacokinetic profiles.

Current research focuses on several key areas of modification:

N9-Position Substitution: Attaching different functional groups to the N9 position of the purine ring is a common strategy. For instance, adding a benzyl (B1604629) group has been shown to enhance aromatic interactions, which can be crucial for binding to target proteins. Other research has explored adding substituents like 6-bromohexyltriphenylphosphonium bromide to target mitochondria specifically. nih.gov

C8-Thiol Group Modification: The thiol group at the C8 position is a critical site for interaction and can form bonds with target proteins. Derivatives have been created by substituting the thiol group with various thioethers. For example, coupling with 5-iodobenzo[d] Current time information in Bangalore, IN.nih.govdioxole has produced derivatives that show promise as HSP90 antagonists for leukemia therapy. nih.gov

Bioisosteric Replacement: Researchers are also creating bioisosteres, where parts of the molecule are replaced with chemically similar groups. Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, have been synthesized and show potential as anticancer agents. unife.it

These synthetic strategies have led to the development of numerous derivatives with a wide range of biological activities, from anticancer to antiviral and anti-inflammatory properties. unife.it

Table 1: Examples of this compound Derivatives and Their Therapeutic Focus

| Derivative Name | Modification Strategy | Therapeutic Target/Focus | Reference |

| 8-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)thio)-9H-purin-6-amine | C8-Thioether linkage | HSP90 Inhibition, Leukemia | nih.gov |

| 6-Amino-9-benzyl-9H-purine-8-thiol | N9-Benzylation | Anticancer, Antiviral | |

| Ethyl 3-((6-amino-9H-purin-2-yl)thio)propanoate | Purine analog with C2 modification | Antiproliferative | unife.it |

| 9-Benzyl-2-chloro-6-(2-furyl)purine | N9-Benzylation, C2-Chlorination, C6-Arylation | Antimycobacterial |

Advanced Computational Modeling for Predictive Research

Advanced computational techniques are becoming indispensable in the study of this compound and its analogs. Methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide deep insights into how these molecules interact with their biological targets at an atomic level.

These computational approaches offer several advantages:

Predictive Power: They can predict the binding affinity and mode of interaction of newly designed derivatives with target proteins like HSP90, helping to prioritize which compounds to synthesize and test in the lab.

Mechanism Elucidation: Simulations can reveal the dynamic nature of the drug-target interaction, clarifying the mechanism of action. For example, modeling can show how the thiol group forms specific bonds with cysteine residues within a protein's active site.

Rational Drug Design: By understanding the structure-activity relationships, researchers can rationally design more potent and selective inhibitors. This avoids the costly and time-consuming process of traditional trial-and-error synthesis.

Computational studies have been instrumental in confirming that this compound and its derivatives are effective inhibitors of HSP90 and its mitochondrial homolog, TRAP1, key targets in cancer therapy.

Table 2: Computational Methods in this compound Research

| Computational Method | Application | Key Finding/Purpose | Reference |

| Molecular Docking | Binding Pose Prediction | Identifies the most likely binding orientation of derivatives within the ATP-binding pocket of HSP90. | |

| QSAR | Structure-Activity Relationship | Correlates chemical structures of derivatives with their observed biological activity to predict the potency of new designs. | N/A |

| Molecular Dynamics | Interaction Stability | Simulates the movement of the compound and protein over time to assess the stability of the drug-target complex. | N/A |

Exploration of Synergistic Effects with Other Therapeutic Agents

The potential of this compound derivatives is not limited to their use as standalone agents. A significant area of emerging research is their application in combination therapies, where they may act synergistically with other established drugs.

For instance, the parent compound 6-mercaptopurine (B1684380) (6-MP), a well-known anticancer drug, is often co-administered with allopurinol. nih.gov Allopurinol inhibits xanthine (B1682287) oxidase, an enzyme that metabolizes and inactivates 6-MP. nih.gov This inhibition increases the bioavailability and therapeutic efficacy of 6-MP, allowing for lower doses and potentially reducing side effects. nih.govwikipedia.org

Future research will likely explore similar synergistic pairings for novel this compound derivatives. As HSP90 inhibitors, these compounds can disrupt multiple signaling pathways that cancer cells rely on for survival. Combining them with other chemotherapeutic agents that target different pathways could lead to more effective and durable treatment responses, potentially overcoming drug resistance.

Integration of Omics Technologies in Biological Evaluation

To fully understand the biological impact of this compound derivatives, researchers are beginning to integrate "omics" technologies into their evaluations. These high-throughput methods provide a global view of cellular changes in response to a compound.

Proteomics: This technology can identify the full spectrum of proteins that interact with a drug, confirming its intended targets (like HSP90) and revealing potential off-target effects. It can also quantify changes in protein expression levels, providing insight into the downstream effects of target inhibition.

Metabolomics: By analyzing the complete set of metabolites in a cell or organism, metabolomics can reveal how a compound alters metabolic pathways. This is particularly relevant for purine analogs, which are known to interfere with nucleic acid metabolism. wikipedia.org

Genomics/Transcriptomics: These approaches can show how a compound affects gene expression. For example, treating cells with a this compound derivative and then sequencing their RNA could reveal which genes are turned on or off, providing clues about the cellular pathways being modulated. The enzyme thiopurine S-methyltransferase (TPMT) is known to inactivate mercaptopurine, and genetic testing for TPMT variations is already used to guide dosing. wikipedia.org

Novel Applications in Nanoscience and Biotechnology

The unique chemical properties of this compound and its derivatives make them attractive candidates for applications in nanoscience and biotechnology.

Nanoscience and Drug Delivery: The thiol group is particularly useful in nanoscience as it can readily bind to the surface of gold nanoparticles. This property can be exploited to create targeted drug delivery systems. By attaching this compound derivatives to nanoparticles, researchers could potentially direct the therapeutic agent specifically to cancer cells, increasing its local concentration at the tumor site and minimizing exposure to healthy tissues.

Biosensors: The specific interactions of purine analogs with enzymes and proteins could be harnessed to develop novel biosensors. For example, a sensor could be designed to detect the activity of enzymes like xanthine oxidase by measuring its interaction with a tethered this compound derivative.

Biochemical Probes: In biotechnology, these compounds serve as valuable research tools. As inhibitors of specific proteins like HSP90, they can be used as chemical probes to study the roles of these proteins in complex cellular processes, helping to unravel the intricacies of cell signaling and survival pathways.

The convergence of purine chemistry with nanotechnology and biotechnology is a promising frontier that could lead to innovative diagnostic tools and advanced therapeutic strategies.

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing 6-Amino-9H-purine-8-thiol, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions, often starting from purine derivatives. For example, this compound and phosphonium salts (e.g., 6-bromohexyltriphenylphosphonium bromide) are synthesized using procedures outlined in [ ]. Post-synthesis, characterization involves 1H-NMR (400 MHz) and LC/MS to confirm structural integrity, with data cross-referenced against prior literature .

- Key Considerations : Ensure anhydrous conditions for sulfur-containing intermediates to prevent oxidation. Monitor reaction progress via TLC and purify using column chromatography.

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- Methodology :

- 1H-NMR Spectroscopy : Assign peaks to confirm substitution patterns (e.g., thiol and amino groups at positions 8 and 6, respectively) .

- Mass Spectrometry (LC/MS) : Validate molecular weight and detect impurities.

- Elemental Analysis : Quantify C, H, N, and S content to confirm stoichiometry.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

- Controlled Replication : Reproduce literature methods (e.g., [ ]’s protocols for 8-chloropurine nucleosides) under standardized conditions (temperature, solvent, catalyst).

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, catalyst loading).

- Mechanistic Studies : Employ DFT calculations to probe reaction pathways and identify side reactions that reduce yield .

Q. What strategies optimize the use of this compound in biochemical probes targeting purine-binding enzymes?

- Methodology :

- Functionalization : Attach fluorophores or biotin tags via the thiol group for imaging or pull-down assays. For example, coupling with benzo[d][1,3]dioxol-5-ylthiol enhances target affinity .

- Activity Assays : Test inhibition kinetics (e.g., IC50) against enzymes like adenosine deaminase. Use X-ray crystallography (via SHELX ) to resolve binding modes.

Q. How can crystallographic data (e.g., SHELX-refined structures) address ambiguities in the tautomeric state of this compound?

- Methodology :

- High-Resolution Crystallography : Refine structures using SHELXL to determine protonation states of amino and thiol groups. Compare bond lengths and angles with computational models .

- Spectroscopic Validation : Use IR and Raman spectroscopy to detect tautomer-specific vibrations (e.g., S-H vs. S− stretching).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.